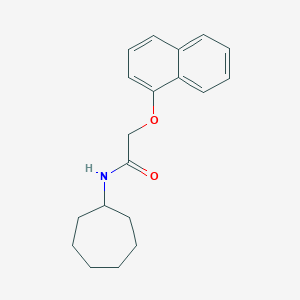
N-cycloheptyl-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(1-naphthyloxy)acetamide: is an organic compound that belongs to the class of acetamides It features a cycloheptyl group attached to the nitrogen atom and a naphthalen-1-yloxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(1-naphthyloxy)acetamide typically involves the reaction of cycloheptylamine with 2-(naphthalen-1-yloxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-cycloheptyl-2-(1-naphthyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where the naphthalen-1-yloxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: N-cycloheptyl-2-(1-naphthyloxy)acetamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic applications. It is studied for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of certain types of coatings and polymers.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(1-naphthyloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-cycloheptyl-2-(naphthalen-2-yloxy)acetamide
- N-cycloheptyl-2-(naphthalen-1-yloxy)acetohydrazide
- N-cycloheptyl-2-(naphthalen-2-yloxy)acetohydrazide
Comparison: N-cycloheptyl-2-(1-naphthyloxy)acetamide is unique due to its specific structural features, such as the cycloheptyl group and the naphthalen-1-yloxy moiety. These features confer distinct chemical and biological properties compared to similar compounds. For instance, the position of the naphthalen-1-yloxy group can significantly influence the compound’s reactivity and binding affinity to biological targets.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4g/mol |
IUPAC Name |
N-cycloheptyl-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H23NO2/c21-19(20-16-10-3-1-2-4-11-16)14-22-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,1-4,10-11,14H2,(H,20,21) |
InChI Key |
RQZJHLCMVFAHRL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCCC(CC1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399218.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399221.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399222.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(diphenylacetyl)thiourea](/img/structure/B399223.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399226.png)
![N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399227.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B399230.png)
![N-[4-({[(diphenylacetyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B399231.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399232.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399233.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399234.png)
![N-[[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-2,2-diphenylacetamide](/img/structure/B399238.png)
![Methyl 2-{[(diphenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B399239.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399240.png)
